1-Bromo-2-(butan-2-yloxy)cyclohexane
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Overview
Description
1-Bromo-2-(butan-2-yloxy)cyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a bromine atom and a butan-2-yloxy group attached to a cyclohexane ring, making it a substituted cycloalkane .
Preparation Methods
The synthesis of 1-Bromo-2-(butan-2-yloxy)cyclohexane typically involves the following steps:
Starting Materials: Cyclohexanol and 2-bromobutane.
Reaction Conditions: The reaction is carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane.
Catalysts: Acidic catalysts like sulfuric acid or Lewis acids like aluminum chloride can be used to facilitate the reaction.
Industrial Production: Industrial production methods may involve continuous flow reactors to optimize yield and purity, ensuring consistent quality and scalability.
Chemical Reactions Analysis
1-Bromo-2-(butan-2-yloxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(butan-2-yloxy)cyclohexanol.
Elimination Reactions: Under strong base conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution, potassium tert-butoxide for elimination, and oxidizing agents like potassium permanganate for oxidation
Scientific Research Applications
1-Bromo-2-(butan-2-yloxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-(butan-2-yloxy)cyclohexane involves its interaction with various molecular targets:
Molecular Targets: The bromine atom and butan-2-yloxy group can interact with nucleophiles and electrophiles, respectively.
Pathways Involved: The compound can participate in nucleophilic substitution and elimination pathways, leading to the formation of different products depending on the reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-(butan-2-yloxy)cyclohexane can be compared with other similar compounds:
1-Bromo-2-propylcyclohexane: This compound has a propyl group instead of a butan-2-yloxy group, leading to different reactivity and applications.
1,2-Dibromocyclohexane: This compound has two bromine atoms, making it more reactive in substitution and elimination reactions.
Cyclohexanol: The parent compound without any substituents, used as a starting material in the synthesis of this compound.
Properties
Molecular Formula |
C10H19BrO |
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Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-bromo-2-butan-2-yloxycyclohexane |
InChI |
InChI=1S/C10H19BrO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h8-10H,3-7H2,1-2H3 |
InChI Key |
NUNAZCZJURJBML-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1CCCCC1Br |
Origin of Product |
United States |
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